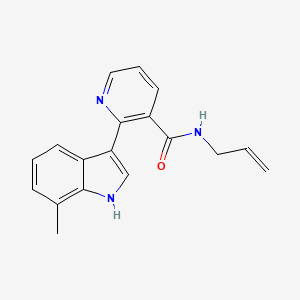![molecular formula C26H27N3O3 B3817268 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole
Vue d'ensemble
Description
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole, also known as BZP, is a chemical compound that belongs to the class of piperazines. It was initially developed as an antidepressant and anxiolytic drug, but its use was discontinued due to its adverse effects. Later on, it was found to have psychoactive properties and was used as a recreational drug. However, due to its harmful effects, it has been banned in many countries. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to psychoactive effects. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole also has an inhibitory effect on the reuptake of dopamine and serotonin, which prolongs their effects.
Biochemical and Physiological Effects:
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and tremors. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been found to have neurotoxic effects, leading to damage to the dopaminergic and serotonergic systems in the brain. Long-term use of 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been associated with psychiatric disorders such as anxiety, depression, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has several advantages for use in lab experiments. It is readily available and easy to synthesize. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been extensively studied for its psychoactive effects, making it a useful tool for studying the central nervous system. However, 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has several limitations. It has been banned in many countries, making it difficult to obtain. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole also has neurotoxic effects, which limits its use in long-term studies.
Orientations Futures
There are several future directions for research on 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole. One area of interest is its potential as an antiviral and antibacterial agent. Further studies are needed to determine its efficacy in vivo and its mechanism of action. Another area of interest is its potential as a therapeutic agent in cancer treatment. Studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further studies are needed to determine the long-term effects of 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole on the brain and its potential for addiction.
Applications De Recherche Scientifique
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, antibacterial, and anticancer properties. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to inhibit the replication of HIV-1 and herpes simplex virus in vitro. It has also been found to have antibacterial activity against gram-positive bacteria. In cancer research, 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-cyclohexyl-1,3-benzoxazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-26(18-12-13-21-23(15-18)32-24(28-21)17-7-2-1-3-8-17)29-14-6-9-19(16-29)25-27-20-10-4-5-11-22(20)31-25/h4-5,10-13,15,17,19H,1-3,6-9,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSDSDBXZZIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCC(C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(1,3-Benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3817189.png)

![(2-methoxyphenyl){1-[3-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B3817216.png)
![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B3817226.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3817234.png)
![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![2-amino-N-benzyl-N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B3817257.png)
![[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3817264.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B3817269.png)
![(1-{[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3817280.png)
